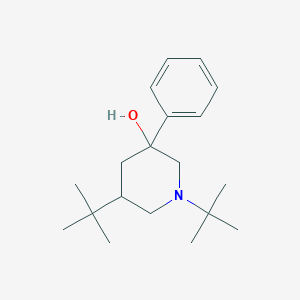![molecular formula C25H24N2O6 B11050549 2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE is a complex organic compound that features a naphthalene core, morpholine ring, and benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the naphthalene derivative with morpholine under basic conditions.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Benzoate Ester: The final step involves esterification, where the acetylated naphthalene-morpholine derivative reacts with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The morpholine ring and benzoate ester can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of naphthalene derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene core can intercalate with DNA, while the morpholine ring can interact with protein active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL ACETATE
- 2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL PROPIONATE
Uniqueness
2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoate ester differentiates it from other similar compounds, potentially enhancing its lipophilicity and cellular uptake.
Properties
Molecular Formula |
C25H24N2O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[acetyl-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C25H24N2O6/c1-17(28)27(13-16-33-25(31)18-7-3-2-4-8-18)22-21(26-11-14-32-15-12-26)23(29)19-9-5-6-10-20(19)24(22)30/h2-10H,11-16H2,1H3 |
InChI Key |
XSFAWHWKLFKHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC(=O)C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)
![4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol](/img/structure/B11050483.png)
![2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide](/img/structure/B11050489.png)
![1-cycloheptyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050494.png)
![1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B11050502.png)
![1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050510.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)

![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
